N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide
Overview
Description
Compounds with a piperazine ring, like the one in your molecule, are often used in pharmaceuticals, including antipsychotics and antihistamines . The sulfonamide group (-SO2NH2) is a common feature in some antibiotics .
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by the presence of a piperazine ring, an isopropylphenyl group, and a methanesulfonamide group . The exact structure would depend on the positions of these groups in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Piperazine derivatives are often solids at room temperature, and many are soluble in water . The compound’s properties could be influenced by factors such as the presence of the isopropylphenyl group and the methanesulfonamide group .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-5-19-10-12-20(13-11-19)18(22)14-21(25(4,23)24)17-8-6-16(7-9-17)15(2)3/h6-9,15H,5,10-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXIYBRMQAFRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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